



Application Notes and Protocols for Immunohistochemical Staining of Vatalanib Succinate Targets

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Compound of Interest		
Compound Name:	Vatalanib Succinate	
Cat. No.:	B1663745	Get Quote

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Introduction

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that plays a crucial role in blocking angiogenesis, a key process in tumor growth and metastasis.[1][2] Its succinate salt, **Vatalanib Succinate**, has been investigated in numerous clinical trials for various solid tumors, including colorectal, non-small cell lung, and pancreatic cancers.[1][3] Vatalanib selectively targets the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit.[1][4][5] By inhibiting these receptors, Vatalanib effectively blocks the signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.[4]

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Vatalanib's primary targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Understanding the expression patterns of these protein targets in tumor tissues is essential for preclinical research, biomarker discovery, and the development of targeted cancer therapies.

Vatalanib Succinate Target Inhibition



Vatalanib Succinate exhibits potent inhibitory activity against several key receptor tyrosine kinases, as summarized in the table below.

Target	Alias(es)	Vatalanib IC50	Cellular Function
VEGFR-2	KDR, Flk-1	37 nM[4]	Primary mediator of VEGF-driven angiogenesis, endothelial cell proliferation, migration, and survival.[4]
VEGFR-1	Flt-1	77 nM[4]	Modulates VEGFR-2 signaling and plays a role in endothelial cell and macrophage function.
PDGFR-β	CD140b	580 nM[4]	Involved in pericyte recruitment and maturation of new blood vessels.
VEGFR-3	Flt-4	660 nM[4]	Primarily involved in lymphangiogenesis.
c-Kit	CD117	730 nM[4]	A proto-oncogene involved in cell survival, proliferation, and differentiation in various cell types, including hematopoietic stem cells and some cancer cells.[6]

Vatalanib Succinate Signaling Pathway Inhibition

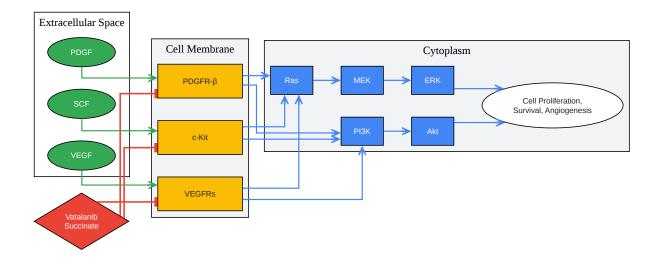


Methodological & Application

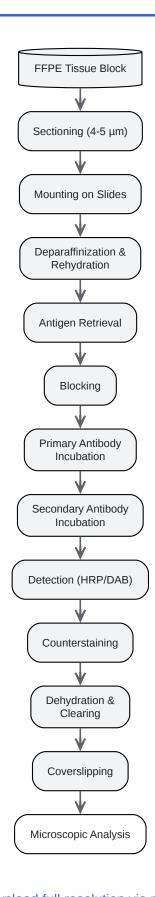
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The diagram below illustrates the signaling pathways inhibited by **Vatalanib Succinate**. By blocking the ATP-binding sites of VEGFRs, PDGFR-β, and c-Kit, Vatalanib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.









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